molecular formula C5H5N3O3S B1261849 (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Cat. No.: B1261849
M. Wt: 187.18 g/mol
InChI Key: URGSBEYHHRKMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves the reaction of 2-aminothiazole with glyoxylic acid. The reaction is carried out under acidic conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:

    Starting Materials: 2-aminothiazole and glyoxylic acid.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Isolation: Crystallization to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid

InChI

InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)

InChI Key

URGSBEYHHRKMJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)O

Synonyms

2-(2-amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid
2-ATHIAA

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (a mixture of syn and anti isomers) (1.1 g) in an 1 N aqueous solution of sodium hydroxide (15 ml) was allowed to stand for 2 hours at ambient temperature. The reaction mixture was adjusted to pH 3.5 with 10% hydrochloric acid and precipitating crystals were collected by filtration, washed with acetone and dried to give 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid (a mixture of syn and anti isomers) (0.52 g), mp 184° to 186° C. (dec.).
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Synthesis routes and methods II

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